![molecular formula C20H13Cl2N3O2 B2915222 2,4-dichloro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide CAS No. 2034317-96-7](/img/structure/B2915222.png)
2,4-dichloro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,4-dichloro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a benzamide group, and two chloro substituents .
Synthesis Analysis
While the exact synthesis of this compound is not available, it likely involves several steps, including the formation of the pyridine ring and the attachment of the benzamide group . The 2-pyridyl group is known to be challenging in cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a benzamide group, and two chloro substituents. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring and the benzamide group. The pyridine ring is a common structural motif in natural products and has found applications in diverse fields . The benzamide group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine ring and the benzamide group could impact properties such as polarity, solubility, and stability .科学的研究の応用
Chemical Synthesis and Structural Analysis
Research on compounds with structures similar to 2,4-dichloro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide often focuses on their synthesis and structural analysis. These studies aim to understand the chemical properties and reactivity of these compounds, which can be crucial for their application in material science, chemical sensors, or as intermediates in the synthesis of more complex molecules (Ibrahim, 2011).
Biological and Medicinal Applications
Several related compounds have been studied for their biological activities, including potential antimicrobial, anti-inflammatory, and antifungal properties. For example, studies on benzoxazinoids have explored their role as plant defense metabolites with potential antimicrobial applications, suggesting that the core structure of benzoxazinoids could serve as a scaffold for developing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).
Environmental Impact and Degradation
Research also extends to the environmental fate and degradation of similar compounds, particularly how they interact with ecosystems and potential toxicity towards aquatic life. The occurrence, fate, and behavior of environmental contaminants like parabens have been reviewed, highlighting the importance of understanding the environmental impact of chemical compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Optical and Electroluminescent Materials
Compounds containing heteroatoms such as nitrogen, sulfur, and oxygen have found applications in the development of optical sensors and electroluminescent materials. The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been valued for creating novel optoelectronic materials, suggesting potential applications for this compound in these areas (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antioxidant Capacity and Health Implications
The antioxidant capacity of compounds is another area of significant interest, with studies focusing on the mechanisms underlying the antioxidant activity. This includes investigations into how compounds interact with radical species and the potential health implications of their antioxidant properties (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
将来の方向性
特性
IUPAC Name |
2,4-dichloro-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2/c1-11-16(24-18(26)14-8-7-13(21)9-15(14)22)10-17-20(23-11)27-19(25-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGKMZUOEMWRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

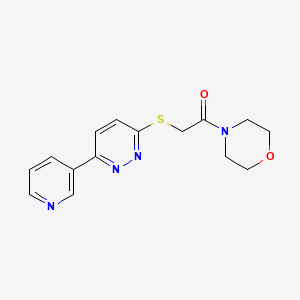
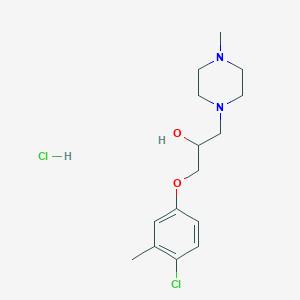
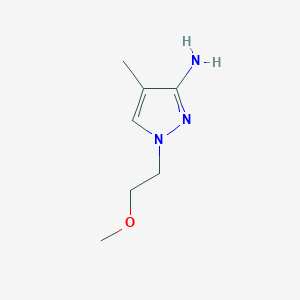
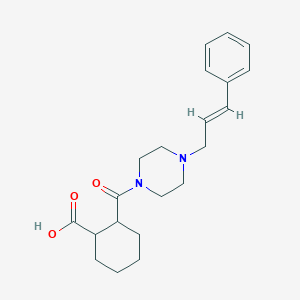
![methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2915147.png)
![4-[(4-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2915148.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2915149.png)
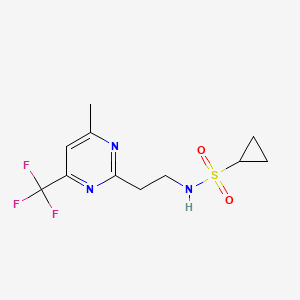
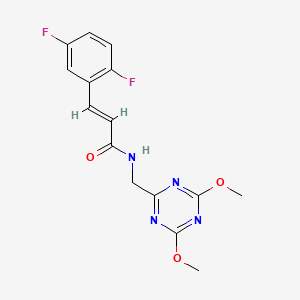
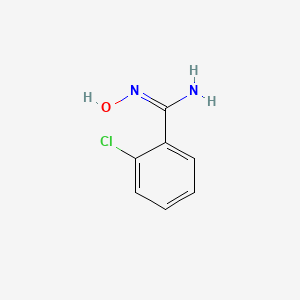
![6-Benzyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2915159.png)
![2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2915160.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2915161.png)
